molecular formula C7H8N2 B058655 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1211540-79-2

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B058655
CAS No.: 1211540-79-2
M. Wt: 120.15 g/mol
InChI Key: JKWQHCSGMTWRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization under acidic or basic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the pyrrole ring .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrrolo[3,2-b]pyridine derivatives, which can exhibit diverse biological activities .

Biological Activity

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and diverse biological activities. This compound is characterized by a fused pyrrole and pyridine ring system, which enhances its potential as a therapeutic agent. Research has focused on its role as an inhibitor of various enzymes and receptors, particularly in cancer therapy and infectious disease treatment.

The primary mechanism of action for this compound derivatives involves the inhibition of Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are critical in cell proliferation and differentiation, and their dysregulation is associated with various cancers. The binding of these derivatives to FGFRs leads to dimerization and autophosphorylation, subsequently affecting downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways. This inhibition can result in decreased cell proliferation and increased apoptosis in tumor cells .

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds have shown potent activity against breast cancer cell lines by inducing apoptosis .
  • Antileishmanial Properties : The compound has also been investigated for its potential as an antileishmanial agent. In animal models, it has demonstrated efficacy by reducing parasite burden in infected mice .
  • Anticonvulsant and Analgesic Effects : Some derivatives have shown promise as anticonvulsants and analgesics, indicating their potential use in treating neurological disorders .

Case Study 1: FGFR Inhibition

A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their inhibitory effects on FGFR1, FGFR2, and FGFR3. Among these compounds, one derivative exhibited IC50 values in the nanomolar range against all three receptors. This study highlights the potential of these derivatives as targeted therapies for cancers driven by aberrant FGFR signaling .

Case Study 2: Antileishmanial Efficacy

In a study involving Balb/c mice infected with Leishmania parasites, treatment with a specific derivative of this compound resulted in a significant reduction in parasite load in the liver and spleen compared to untreated controls. This finding supports the compound's potential as an effective treatment for leishmaniasis .

Pharmacokinetics

Pharmacokinetic studies have shown that certain derivatives maintain stability in simulated gastric and intestinal fluids, suggesting favorable absorption characteristics. Additionally, variations in dosage have been observed to influence the biological effects significantly; thus, optimizing dosage is crucial for maximizing therapeutic outcomes .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation; apoptosis
AntileishmanialReduced parasite burden in infected mice
AnticonvulsantPotential analgesic effects
Targeting FGFRsPotent inhibitors against FGFRs

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-6-7(8-4-1)3-5-9-6/h1-2,4,9H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWQHCSGMTWRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211540-79-2
Record name 1H,2H,3H-pyrrolo[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1H-pyrrolo[3,2-b]pyridine (1.18 g, 10 mmol) in 100 mL of THF, was added borane tetrahydrofuran complex (60 mL of a 1 M solution, 6 eq) and the mixture was heated at reflux for 5 h. After allowing the reaction to cool down to room temperature, water was added slowly and the solution was extracted with ethyl acetate twice. The combined extracts were washed with a saturated solution of sodium bicarbonate, dried over sodium sulfate and evaporated. The residue was purified on silica gel (eluent: 15% methanol in DCM) to give 0.17 g of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine 1-1.
Quantity
1.18 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.49 g of Raney nickel at 50% in water are added to a solution of 1.5 g of 4-azaindole in 45 ml of absolute ethanol, in an autoclave under argon. The mixture is hydrogenated under 100 bar of hydrogen at a temperature of 95° C. for 41 h. After a return to ambient temperature, the catalyst is filtered off through Clarcel and the filtrate is concentrated to dryness under reduced pressure. The residue is purified by chromatography on a 70 g 15-40 μm silica cartridge, elution being carried out with pure dichloromethane and then with a 99/1 v/v mixture of dichloromethanemethanol with a flow rate of 80 ml/min, and then on a 30 g 15-40 μm silica cartridge, elution being carried out with pure dichloromethane with a flow rate of 30 ml/min. 0.18 g of 4-azaindoline is thus obtained in the form of a pale yellow solid which melts at 63° C. (Kofler bench).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 3
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Customer
Q & A

Q1: What is significant about the synthesis method described in the research?

A1: The research highlights the use of a chiral phase-transfer catalyst derived from tert-leucine for the asymmetric synthesis of 3-phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles []. This method enables the production of both enantiomers of these compounds in excellent yield (up to 99%) and with high enantioselectivity (up to 91% ee) and diastereoselectivity (up to >99:1 dr) []. This is significant because it provides a controlled and efficient way to access these chiral compounds, which could be valuable for drug discovery and development.

Q2: What are the potential applications of these synthesized compounds?

A2: While the research focuses primarily on the synthetic methodology, the ability to synthesize both enantiomers of 3-phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles with high selectivity opens doors for further investigation into their biological activities. These compounds belong to the 4-azaindoline family, which are considered privileged scaffolds in medicinal chemistry due to their diverse pharmacological properties []. Therefore, these synthesized enantiomers could be valuable as building blocks for new drugs or as tools for studying biological pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.